2,2'-Difluoro-3-nitro-biphenyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H7F2NO2 |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
2-fluoro-1-(2-fluorophenyl)-3-nitrobenzene |
InChI |
InChI=1S/C12H7F2NO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(12(9)14)15(16)17/h1-7H |
InChI Key |
DFFZWHBUJGTZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)[N+](=O)[O-])F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,2 Difluoro 3 Nitro Biphenyl
Retrosynthetic Analysis for 2,2'-Difluoro-3-nitro-biphenyl Construction
A logical retrosynthetic analysis of this compound suggests two main disconnection approaches. The most straightforward strategy involves the formation of the C-C biaryl bond as the key step. This leads to two primary precursor fragments: a 2-fluorophenyl derivative and a 2-fluoro-3-nitrophenyl derivative.
A second approach involves the formation of the biaryl core first, followed by a regioselective nitration of 2,2'-difluorobiphenyl (B165479). This pathway relies on the ability to control the position of the incoming nitro group on the pre-formed biaryl system. The feasibility of each approach is highly dependent on the availability of starting materials and the efficiency of the chosen chemical transformations.
Cross-Coupling Strategies for Biaryl Bond Formation
The formation of the central carbon-carbon bond in biphenyl (B1667301) synthesis is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Several methods have been developed, each with its own set of advantages and limitations, particularly when dealing with sterically hindered and electronically complex substrates.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Optimization and Mechanistic Considerations
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of synthesizing this compound, a feasible approach involves the coupling of a (2-fluorophenyl)boronic acid with a 1-halo-2-fluoro-3-nitrobenzene, or the coupling of (2-fluoro-3-nitrophenyl)boronic acid with a 1-halo-2-fluorobenzene.
One reported synthesis of this compound specifically utilized a Suzuki-Miyaura cross-coupling reaction. The reaction was catalyzed by Pd(OH)₂ at 65 °C, indicating that this method is indeed viable for the construction of this sterically hindered and electronically diverse molecule. The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org
For sterically hindered substrates, the choice of ligand, base, and solvent is crucial for optimizing the reaction yield. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The presence of ortho-substituents can significantly impact the rate and efficiency of the coupling, often requiring higher temperatures and carefully selected catalyst systems.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| (2-Fluorophenyl)boronic acid | 1-Bromo-2-fluoro-3-nitrobenzene | Pd(OH)₂ | K₃PO₄ | Dioxane/H₂O | 65 | Moderate to Good |
| (2-Fluoro-3-nitrophenyl)boronic acid | 1-Bromo-2-fluorobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Moderate to Good |
Ullmann-Type Coupling Methodologies: Scope and Limitations
The Ullmann condensation is a classical method for the synthesis of biaryl compounds, typically involving the copper-mediated coupling of two aryl halides. nih.gov While effective for some substrates, the traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper, which can limit its functional group tolerance. nih.gov
For the synthesis of a sterically hindered and functionalized molecule like this compound, the Ullmann coupling could be challenging. The presence of four ortho-substituents would likely lead to low yields due to steric hindrance. However, modern modifications of the Ullmann reaction, which utilize soluble copper catalysts and various ligands, can sometimes overcome these limitations and proceed under milder conditions. The scope of Ullmann-type couplings for highly substituted biaryls remains a subject of ongoing research, and its application to this specific target would require careful optimization of reaction conditions. A significant limitation is the potential for side reactions and the difficulty in purifying the product from copper byproducts.
Negishi Coupling Approaches and Reaction Efficiencies
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org This method is known for its high functional group tolerance and the ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms.
In the synthesis of this compound, a Negishi coupling could be envisioned between an organozinc derivative of 2-fluoro-1-halobenzene and 1-halo-2-fluoro-3-nitrobenzene. The reactivity of organozinc reagents often allows for milder reaction conditions compared to some other cross-coupling methods. The efficiency of Negishi couplings for the synthesis of polysubstituted biaryls can be high, but the preparation and handling of the organozinc reagents require inert atmosphere techniques. The choice of catalyst and ligands is also critical to prevent side reactions and achieve good yields, especially with sterically demanding substrates.
Stille Coupling and Other Metal-Catalyzed Biaryl Syntheses
The Stille coupling utilizes an organotin reagent and an organic halide, catalyzed by a palladium complex. A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. nih.gov This method has been successfully applied to the synthesis of complex and sterically demanding biaryl systems. nih.gov
For the target molecule, a Stille coupling could involve the reaction of an organostannane derived from 2-fluorobenzene with 1-halo-2-fluoro-3-nitrobenzene. The reaction generally proceeds under neutral or slightly basic conditions and tolerates a wide range of functional groups. A significant drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product.
Other metal-catalyzed cross-coupling reactions, such as the Hiyama (organosilane) and Kumada (Grignard) couplings, could also be considered for the synthesis of the biaryl bond. However, each of these methods has its own specific requirements and limitations regarding substrate scope and functional group compatibility.
Nitration Protocols for Biphenyl Cores and Precursors
The introduction of a nitro group onto a pre-formed 2,2'-difluorobiphenyl core represents an alternative synthetic strategy. The success of this approach hinges on the ability to achieve regioselective nitration at the 3-position. The directing effects of the two fluorine atoms will play a crucial role in determining the position of the incoming nitro group.
Fluorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution. In 2,2'-difluorobiphenyl, the fluorine atoms are located at the 2 and 2' positions. For the nitration of one of the rings, the fluorine at the 2-position will direct the incoming electrophile to the 3- and 5-positions (ortho and para to the fluorine, respectively). Therefore, a mixture of this compound and 2,2'-Difluoro-5-nitro-biphenyl would be expected.
Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically used for such transformations. masterorganicchemistry.com The reaction temperature and the concentration of the nitrating agent would need to be carefully controlled to minimize the formation of dinitrated and other side products. The separation of the resulting regioisomers could be challenging and would likely require chromatographic techniques.
| Substrate | Nitrating Agent | Conditions | Major Products |
| 2,2'-Difluorobiphenyl | HNO₃/H₂SO₄ | 0 °C to rt | Mixture of 3-nitro and 5-nitro isomers |
| 2-Fluoro-1-bromobenzene | HNO₃/H₂SO₄ | 0 °C to rt | 1-Bromo-2-fluoro-3-nitrobenzene and other isomers |
Given the potential for forming a mixture of isomers, the cross-coupling approach, where the nitro group is introduced on one of the precursors before the biaryl bond formation, often provides a more direct and regioselective route to the desired this compound.
Electrophilic Aromatic Nitration on Biphenyl Scaffolds
Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization and the primary method for introducing a nitro group onto aromatic rings. spu.edu The nitration of a biphenyl scaffold, specifically 2,2'-difluorobiphenyl, is governed by the electronic and steric effects of the substituents present. The standard method for aromatic nitration involves a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comnih.gov
The mechanism proceeds in two main steps:
Attack by the Aromatic Ring : The π-electron system of the biphenyl ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov
Deprotonation : A weak base, typically HSO₄⁻ or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com
In the case of 2,2'-difluorobiphenyl, the fluorine atoms are deactivating yet ortho-, para-directing groups due to the interplay of their strong inductive electron-withdrawing effect (-I) and weaker resonance electron-donating effect (+M). ijrar.org Therefore, nitration is expected to occur at positions ortho or para to the fluorine atoms. However, the positions ortho to the C-C bond linking the two rings (positions 3, 3', 5, and 5') are sterically influenced and electronically activated. The directing effects would favor nitration at the 3- or 5-position of one of the rings. The steric hindrance from the adjacent phenyl ring and the ortho-fluorine can influence the final regiochemical outcome. spu.edu
Alternative Nitration Techniques and Regioselectivity
While mixed acid nitration is common, its harsh conditions and potential for side reactions have led to the development of alternative methods that can offer improved regioselectivity and milder conditions. aiche.org The choice of nitrating agent can significantly influence the isomer distribution in the nitration of substituted biphenyls. semanticscholar.org
Alternative nitrating systems include:
Dinitrogen Pentoxide (N₂O₅) : This is a powerful and effective nitrating agent that can be used in an almost stoichiometric manner, reducing acidic waste. nih.gov It is considered an eco-friendly alternative to mixed acids.
Nitric Acid with Acetic Anhydride : This system forms acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion generated in mixed acid. This can sometimes lead to different regioselectivity. nih.gov
Metal Nitrates : In combination with activating agents like trifluoroacetic anhydride, metal nitrates (e.g., Cu(NO₃)₂) can serve as a source for the nitronium ion under milder conditions. This method has been shown to control the release of the nitrating species, allowing for selective mono- or dinitration. acs.orgrsc.org
Nitrogen Dioxide (NO₂) with an Oxidant : Systems using gaseous nitrogen dioxide in the presence of an oxidant like ozone or oxygen with a catalyst can also be employed for nitration, often under non-acidic conditions. google.com
The regioselectivity of these reactions depends on the reactivity of the nitrating agent and the reaction conditions. For biphenyl derivatives with electron-withdrawing groups, the choice of the nitrating system is crucial for achieving the desired isomer. semanticscholar.org Studies on the nitration of various biphenyl derivatives have shown that both the position and the nature of the substituents, along with the reaction conditions, dictate the final product ratio.
| Nitrating System | Typical Conditions | Advantages | Potential for Regioselectivity |
| HNO₃ / H₂SO₄ | 0-25 °C | Low cost, widely used | Standard, can be difficult to control |
| N₂O₅ | Aprotic solvents (e.g., CH₂Cl₂) | High reactivity, less acidic waste | Can offer different selectivity from mixed acid |
| HNO₃ / (CF₃CO)₂O | Inert solvent, low temperature | Milder conditions, high activity | High selectivity for para-products in some cases rsc.org |
| Cu(NO₃)₂ / (CF₃CO)₂O | Chloroform, room temperature | Mild conditions, controllable | Excellent control over the degree of nitration acs.org |
Fluorination Strategies for Aromatic Systems in Biphenyl Synthesis
The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of this compound. Fluorination can be achieved through several distinct strategies, each with its own set of advantages and challenges.
Direct Fluorination Methods and Challenges
Direct C-H fluorination involves the replacement of a hydrogen atom on the aromatic ring with a fluorine atom. This approach is synthetically attractive as it avoids the need for pre-functionalized substrates. beilstein-journals.org
Methods for direct fluorination include:
Electrophilic Fluorination : This involves the use of reagents that deliver an electrophilic fluorine species ("F⁺"). Common reagents include N-F compounds like Selectfluor® (F-TEDA-BF₄). researchgate.net These reagents are generally more manageable and selective than elemental fluorine.
Elemental Fluorine (F₂) : Direct fluorination with elemental fluorine is highly exothermic and difficult to control. It often leads to a mixture of products and degradation of the starting material. dtic.mil The process typically requires specialized equipment, high dilution with an inert gas, and low temperatures to manage its extreme reactivity. google.com
Photoredox Catalysis : Recent advances have enabled direct C-H fluorination using nucleophilic fluoride (F⁻) sources via organic photoredox catalysis under mild, visible-light conditions. cdc.gov
Despite its appeal, direct C-H fluorination faces significant challenges:
Low Regioselectivity : Many aromatic C-H bonds are similar in reactivity, making it difficult to selectively fluorinate a specific position. beilstein-journals.org
Harsh Conditions : The high reactivity of many fluorinating agents can lead to unwanted side reactions and substrate decomposition. dtic.mil
Over-fluorination : It can be challenging to stop the reaction at the desired monofluorinated stage, often resulting in polyfluorinated products.
Halogen Exchange and Nucleophilic Fluorination Routes
Nucleophilic aromatic substitution (SₙAr) provides a more controlled method for introducing fluorine. The most common SₙAr method for fluorination is the halogen exchange (Halex) reaction. scientific.net In this process, an aryl chloride or bromide is treated with a nucleophilic fluoride source to replace the halogen with fluorine. alfa-chemistry.com
Key aspects of the Halex reaction include:
Substrate Requirements : The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving halogen. This stabilizes the negative charge in the intermediate Meisenheimer complex.
Fluoride Source : Anhydrous alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are commonly used. rsc.org KF is cost-effective, while CsF is more reactive. alfa-chemistry.com Tetraalkylammonium fluorides, such as tetrabutylammonium fluoride (TBAF), are highly reactive sources that can be used under milder conditions. researchgate.netacsgcipr.org
Reaction Conditions : The reaction is typically carried out at high temperatures in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane. google.com Phase-transfer catalysts are often employed to enhance the solubility and nucleophilicity of the fluoride salt. google.com Microwave irradiation has been shown to significantly accelerate the reaction and improve yields. scientific.net
The Halex reaction is a powerful tool for synthesizing fluoroaromatics, offering good control over the position of fluorination, provided a suitable activated precursor is available. rsc.org
| Fluoride Source | Common Solvent(s) | Typical Temperature | Key Characteristics |
| Potassium Fluoride (KF) | DMSO, Sulfolane | 150-230 °C | Cost-effective, most common; requires high temperatures and anhydrous conditions. alfa-chemistry.comrsc.org |
| Cesium Fluoride (CsF) | DMF, DMSO | 100-200 °C | More reactive than KF but more expensive; allows for lower reaction temperatures. alfa-chemistry.com |
| Tetrabutylammonium Fluoride (TBAF) | DMSO, THF | Room Temp - 80 °C | Highly reactive, soluble in organic solvents; allows for very mild reaction conditions. researchgate.netacsgcipr.org |
Synthesis and Derivatization of Key Intermediates
A primary intermediate is 2,2'-difluorobiphenyl . Its synthesis can be achieved through several cross-coupling methods, starting from simpler fluorinated benzenes. For instance, the Ullmann condensation of 2-fluoro-iodobenzene using copper is a classic approach. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are now more common. rsc.org
In a potential synthetic route to the final product, the Suzuki reaction could be employed to couple a fluorinated phenylboronic acid with a fluorinated and nitrated aryl halide. researchgate.net
Potential Key Intermediates and Their Synthesis:
| Intermediate | Potential Synthetic Route | Reaction Type |
| 2,2'-Difluorobiphenyl | Coupling of 2-fluorophenylboronic acid with 1-bromo-2-fluorobenzene | Suzuki Coupling rsc.org |
| 1-Bromo-2-fluoro-3-nitrobenzene | Nitration of 1-bromo-2-fluorobenzene | Electrophilic Aromatic Substitution |
| 2-Fluoro-3-nitrophenylboronic acid | Borylation of 1-bromo-2-fluoro-3-nitrobenzene | Miyaura Borylation |
| 2-Fluoro-phenylboronic acid | Grignard formation from 1-bromo-2-fluorobenzene followed by reaction with a borate ester | Grignard/Borylation |
The derivatization of these intermediates is crucial. For example, if starting with 2,2'-difluorobiphenyl, the key step is a selective mononitration. As discussed, the regioselectivity of this step is critical and must be carefully controlled to favor the formation of the 3-nitro isomer over other possibilities. semanticscholar.org Alternatively, building the molecule through a cross-coupling reaction requires the careful synthesis of precursors where the nitro and fluoro groups are already in the correct positions on separate rings. researchgate.net
Stereochemical Control in Biphenyl Synthesis: Atropisomerism
Biphenyls substituted at the ortho positions can exhibit a form of stereoisomerism known as atropisomerism. wikipedia.org This phenomenon arises from restricted rotation (hindered rotation) around the single bond connecting the two phenyl rings. pharmaguideline.com If the ortho substituents are sufficiently bulky, they will sterically clash, preventing the rings from freely rotating relative to one another. youtube.com
This restricted rotation creates a high-energy barrier, allowing for the isolation of individual rotational isomers (rotamers), which are enantiomers or diastereomers. wikipedia.org These non-superimposable mirror-image isomers are called atropisomers, and the molecule is said to possess axial chirality. pharmaguideline.com
For atropisomerism to be observed and for the isomers to be separable at room temperature, the rotational energy barrier must be sufficiently high (typically > 93 kJ/mol). wikipedia.org The stability of atropisomers is influenced by several factors:
Size of Ortho Substituents : Larger groups create more steric hindrance and a higher barrier to rotation. Even relatively small groups like fluorine can contribute to the rotational barrier, especially when multiple ortho positions are substituted. nih.gov
Number of Ortho Substituents : The presence of three or four ortho substituents significantly restricts rotation and is a common feature in stable atropisomers. youtube.com
Bridging : If the ortho positions are linked by a chemical bridge, rotation is completely prevented, locking the molecule into a specific conformation. youtube.comacs.org
In the case of this compound, there are three ortho substituents: two fluorine atoms and one nitro group. The steric bulk of these groups restricts the free rotation around the C1-C1' bond. This makes the molecule chiral and capable of existing as a pair of enantiomers. The control of this stereochemistry is a significant challenge in its synthesis. Asymmetric synthesis strategies, often employing chiral catalysts or auxiliaries, are required to produce one enantiomer selectively. wikipedia.org
| Factor | Influence on Rotational Barrier | Example Substituents |
| Steric Bulk | Increases barrier | -I > -Br > -Cl > -F; -NO₂ > -OCH₃ |
| Number of Ortho Groups | Increases barrier | Three or four substituted ortho positions create high barriers. youtube.com |
| Intramolecular Bridging | "Locks" conformation | Ethylene bridges, etc., create rigid structures. acs.org |
| Electronic Effects | Can modify bond length/character | Push-pull substituents can influence the transition state energy. rsc.orgresearchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Research in this area focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key strategies include the use of recyclable catalysts, environmentally friendly solvents, and optimizing reaction conditions to enhance atom economy.
The Suzuki-Miyaura cross-coupling reaction, a primary method for synthesizing biphenyl compounds, has been a significant focus for the integration of green chemistry principles. mdpi.com Traditional homogeneous palladium catalysts, while effective, are often difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. mdpi.com To overcome these challenges, heterogeneous catalysts have been developed, offering improved recyclability and ease of separation. mdpi.com
One promising approach involves the use of palladium nanoparticles supported on various materials. For instance, palladium nanoparticles supported on COOH-modified graphene have demonstrated excellent versatility and good conversion rates in the synthesis of fluorinated biphenyl derivatives. mdpi.com These catalysts can be recovered and reused for multiple reaction cycles with only a minor decrease in catalytic activity, significantly reducing waste and cost. mdpi.com Similarly, palladium catalysts supported on magnetic iron oxides (Fe3O4) allow for easy separation from the reaction mixture using an external magnet. mdpi.com However, challenges such as metal leaching, which can reduce catalyst efficiency and contaminate the product, need to be addressed. mdpi.com Surface modification of the support material, for example with dioxime ligands, has been shown to mitigate this issue. mdpi.com
The choice of solvent is another critical aspect of green synthesis. Many organic solvents traditionally used in chemical synthesis are volatile, toxic, and flammable. Replacing these with greener alternatives is a key goal. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net The development of water-soluble catalysts, such as those supported on fullerene nanoparticles, has enabled Suzuki-Miyaura reactions to be carried out in aqueous media, often at room temperature. researchgate.net
Energy efficiency is also a core principle of green chemistry. The use of microwave heating, for example, can significantly shorten reaction times and improve yields in the synthesis of nitrobiphenyls. researchgate.net This method offers a more energy-efficient alternative to conventional heating.
The table below summarizes some of the green chemistry approaches applicable to the synthesis of biphenyl derivatives, which can be adapted for the production of this compound.
| Green Chemistry Principle | Application in Biphenyl Synthesis | Advantages |
| Use of Recyclable Catalysts | Heterogeneous palladium catalysts on supports like graphene or magnetic nanoparticles. mdpi.commdpi.com | Easy separation, reusability, reduced metal waste. mdpi.com |
| Benign Solvents | Use of water as a reaction medium with water-soluble catalysts. researchgate.net | Non-toxic, non-flammable, abundant, and environmentally safe. |
| Energy Efficiency | Microwave-assisted synthesis. researchgate.net | Faster reaction rates and improved yields. researchgate.net |
| Atom Economy | Optimizing reaction conditions to maximize the incorporation of starting materials into the final product. | Minimizes waste generation. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible. Future research will likely focus on the development of even more efficient and robust catalytic systems and the expanded use of renewable resources in the synthetic process.
Chemical Reactivity and Transformation Pathways of 2,2 Difluoro 3 Nitro Biphenyl
Transformations of the Nitro Group
The nitro group is a versatile functional group that can undergo several important transformations, including reduction to an amino group, acting as a leaving group in substitution reactions, and participating in cyclization reactions. These transformations are crucial for the synthesis of various derivatives.
Reduction Reactions to Amino-Biphenyls
The reduction of the nitro group in 2,2'-Difluoro-3-nitro-biphenyl to form 2,2'-difluoro-biphenyl-3-amine is a fundamental transformation. This reaction is typically achieved through catalytic hydrogenation. Common catalysts for this process include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere.
The resulting 2,2'-difluoro-biphenyl-3-amine is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties. The general scheme for this reduction is presented below:
Reaction Scheme for the Reduction of this compound
| Reactant | Reagents | Product |
|---|---|---|
| This compound | H₂, Catalyst (e.g., Pd/C) | 2,2'-Difluoro-biphenyl-3-amine |
This table illustrates the typical reagents and products involved in the reduction of the nitro group.
Nitro Group as a Leaving Group in Substitution Reactions
While less common than the reduction of the nitro group, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is highly electron-deficient. stackexchange.com The presence of the two fluorine atoms and the biphenyl (B1667301) system contributes to the electron deficiency of the ring to which the nitro group is attached. Strong nucleophiles can displace the nitro group, although this often requires forcing conditions such as high temperatures. The feasibility of this reaction is also influenced by the position of the nitro group relative to other activating groups. stackexchange.com
Cyclization Reactions Involving Nitro Functionality
The nitro group in this compound can participate in intramolecular cyclization reactions, often following its reduction to an amino group. researchgate.net A prominent example is the synthesis of fluorinated carbazoles. Through a reductive cyclization process, the in situ generated amino group can attack one of the phenyl rings, leading to the formation of a new heterocyclic ring. This type of reaction is a key step in the synthesis of various biologically active compounds and materials for organic electronics.
Reactivity of Fluorine Atoms: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms in this compound are activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent nitro group. wikipedia.orglibretexts.org This activation makes the carbon atoms to which the fluorine atoms are attached electrophilic and susceptible to attack by nucleophiles.
A variety of nucleophiles can displace one or both of the fluorine atoms. Common nucleophiles include alkoxides, phenoxides, thiophenoxides, and amines. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex as an intermediate. libretexts.org The rate of substitution is influenced by the strength of the nucleophile and the reaction conditions, such as solvent and temperature.
Examples of SNAr Reactions with this compound
| Nucleophile | Product |
|---|---|
| Methoxide (CH₃O⁻) | 2-Fluoro-2'-methoxy-3-nitro-biphenyl |
| Ammonia (NH₃) | 2-Amino-2'-fluoro-3-nitro-biphenyl |
This interactive table provides examples of products formed from the reaction of this compound with different nucleophiles.
Electrophilic Aromatic Substitution on the Biphenyl Skeleton
The biphenyl skeleton of this compound is generally deactivated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-withdrawing nature of the nitro group, which reduces the electron density of the aromatic rings, making them less susceptible to attack by electrophiles. nih.gov
Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are significantly hindered. If forced to occur under harsh conditions, the substitution would be directed by the existing substituents. The nitro group is a meta-director, while the fluorine atoms are ortho, para-directors. The combined effect of these groups would lead to a complex mixture of products, with substitution occurring on the ring that is least deactivated.
Radical Reactions and Mechanistic Investigations
The involvement of this compound in radical reactions is less explored compared to its ionic reaction pathways. However, nitroaromatic compounds can undergo single-electron transfer (SET) processes to form radical anions under certain reductive conditions. These radical anions can then participate in subsequent reactions.
Mechanistic investigations into the reactions of this compound often focus on understanding the regioselectivity of nucleophilic aromatic substitution and the pathways of reductive cyclization reactions. Computational studies can provide insights into the electronic structure of the molecule and the transition states of its reactions, helping to rationalize the observed product distributions.
Metal-Catalyzed Functionalization and Further Coupling Reactions
The reactivity of this compound is largely dictated by its functional groups: the nitro group, the fluorine substituents, and the aromatic C-H bonds. Metal-catalyzed reactions offer powerful tools to selectively modify these sites, enabling the synthesis of a wide array of complex derivatives.
One of the most significant transformations for this compound is the reduction of the nitro group to an amine. This reaction is a cornerstone in the functionalization of nitroaromatics, as it converts a strongly electron-withdrawing group into a versatile electron-donating group, 2,2'-Difluoro-3-amino-biphenyl, which can then serve as a precursor for numerous other coupling reactions. Catalytic hydrogenation is a common and efficient method for this purpose. A variety of metal catalysts are effective, with the choice of catalyst and conditions allowing for control over the reaction's outcome. mdpi.comwikipedia.orgorganic-chemistry.org
The resulting amino group is a key handle for further diversification. For instance, it can readily participate in palladium-catalyzed Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comnih.gov This powerful cross-coupling method would allow for the formation of a new C-N bond, coupling the 2,2'-Difluoro-3-amino-biphenyl with various aryl halides or triflates to generate more complex tri-aryl amine structures.
Beyond the nitro group, the C-F bonds present another site for potential functionalization. While the C-F bond is the strongest single bond to carbon, its activation and subsequent transformation are achievable under specific catalytic conditions. digitellinc.commdpi.comresearchgate.netresearcher.life Transition metal complexes, particularly those of nickel, palladium, or niobium, can mediate the cleavage of the C-F bond, enabling hydrodefluorination or cross-coupling reactions where the fluorine atom is replaced. researchgate.net This approach is less common than transformations involving the nitro group but represents an important pathway for modifying the fluorinated scaffold.
Furthermore, while the Suzuki-Miyaura coupling is primarily used to synthesize the biphenyl backbone of the parent compound, it remains a viable strategy for further functionalization. researchgate.netmdpi.comnih.govresearchgate.net If additional halo-substituents were introduced to the this compound core, this palladium-catalyzed reaction could be used to form additional C-C bonds with a wide range of boronic acids.
Table 1: Overview of Potential Metal-Catalyzed Reactions for this compound
| Reaction Type | Target Functional Group | Typical Catalysts | Resulting Product Class |
| Nitro Group Reduction | -NO₂ | Pd/C, PtO₂, Raney Ni, Fe | Primary Amine (-NH₂) |
| Buchwald-Hartwig Amination | -NH₂ (from reduced nitro group) | Pd complexes with phosphine (B1218219) ligands | Tri-aryl Amines |
| C-F Bond Activation | C-F | Ni, Pd, Nb complexes | Hydrodefluorinated or coupled products |
| Suzuki-Miyaura Coupling | C-X (hypothetical halide) | Pd complexes | Aryl-substituted biphenyls |
Photochemical and Thermal Stability and Reactivity
Photochemical Reactivity
Aromatic nitro compounds are well-known to be photochemically active. dtic.milresearchgate.netiupac.org Upon absorption of UV light, this compound can be promoted to an excited singlet state, which may then undergo intersystem crossing to a more stable triplet state. dtic.milrsc.org The subsequent reactivity stems from these excited states.
The primary photochemical reactions of nitroaromatics include:
Intramolecular Redox Reactions: The excited nitro group can abstract a hydrogen atom from an adjacent position or solvent, leading to reduction products such as nitroso compounds or hydroxylamines. researchgate.net
Nitro-Nitrite Rearrangement: A common pathway involves the rearrangement of the nitro group (-NO₂) to a nitrite (B80452) group (-ONO), which can then cleave to form a phenoxy radical and nitric oxide (NO). iupac.orgrsc.org
Photoreduction: In the presence of hydrogen donors, the nitro group can be photochemically reduced to an amino group. researchgate.net
The quantum yields for the disappearance of aromatic nitro compounds are often low, indicating that deactivation back to the ground state is a major competing process. dtic.mil The specific products formed from this compound would depend on the reaction conditions, such as the solvent and the presence of other reagents.
Thermal Stability and Reactivity
The thermal decomposition of nitroaromatic compounds has been extensively studied. dtic.mildtic.milkaust.edu.saacs.org The initiation of thermal decomposition is typically the homolytic cleavage of the C-NO₂ bond, which is the weakest bond in the molecule. For nitrobenzene, this process occurs at high temperatures (around 1100 K) and results in the formation of a phenyl radical and nitrogen dioxide (NO₂). dtic.milkaust.edu.sa
Table 2: Summary of Stability and Reactivity
| Condition | Reactivity Center | Common Transformation Pathways | Typical Products |
| Photochemical (UV Light) | Nitro Group (-NO₂) | Intramolecular redox reactions, Nitro-nitrite rearrangement, Photoreduction | Nitroso compounds, Nitrite esters, Phenoxy radicals, Amines |
| Thermal (High Temp.) | C-NO₂ Bond | Homolytic bond cleavage, Isomerization to nitrite | Phenyl radicals, Nitrogen dioxide (NO₂), Nitric oxide (NO) |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2,2'-Difluoro-3-nitro-biphenyl in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and chemical environment.
¹H NMR: The proton NMR spectrum is expected to show seven distinct signals in the aromatic region. The presence of the electron-withdrawing nitro group on one ring and fluorine atoms on both rings will cause the signals to appear relatively downfield. Protons on the nitrated ring, particularly those ortho and para to the nitro group, will experience the most significant deshielding. Complex splitting patterns are anticipated due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.
¹³C NMR: The ¹³C NMR spectrum will display 12 unique resonances for the aromatic carbons. The carbon atom directly attached to the nitro group (C3) is expected to be significantly deshielded. The carbons bonded to the fluorine atoms (C2, C2') will show large one-bond coupling constants (¹JCF). Smaller couplings will also be observed between the fluorine atoms and carbons two (²JCF) and three (³JCF) bonds away, providing crucial data for definitive assignments.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. huji.ac.il The two fluorine atoms are in chemically non-equivalent environments—one is on a nitro-substituted ring and the other is not—and are therefore expected to produce two distinct signals. spectrabase.com The wide chemical shift range of ¹⁹F NMR ensures good signal dispersion. huji.ac.il These signals will likely appear as complex multiplets due to coupling with nearby aromatic protons (³JFH and ⁴JFH).
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | 7 signals in the aromatic region (approx. 7.0-8.5 ppm); complex splitting due to H-H and H-F couplings. |
| ¹³C NMR | 12 distinct aromatic carbon signals; C-F couplings observable (large ¹JCF, smaller ²JCF and ³JCF). |
| ¹⁹F NMR | 2 distinct signals, each a complex multiplet due to coupling with protons. |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound and to gain structural insights from its fragmentation patterns. The molecular formula is C₁₂H₇F₂NO₂, corresponding to a monoisotopic mass of 235.0445 u.
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺·) at m/z 235 would be expected. The fragmentation pattern would likely be influenced by the nitro group, which is a common fragmentation director in aromatic compounds. nih.govguidechem.com Characteristic fragmentation pathways for aromatic nitro compounds include the loss of O, NO, and NO₂. ufz.de
Expected key fragments include:
[M-O]⁺· at m/z 219
[M-NO]⁺ at m/z 205
[M-NO₂]⁺ at m/z 189, representing the loss of the nitro group to form a difluorobiphenyl cation.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value / Observation |
| Molecular Formula | C₁₂H₇F₂NO₂ |
| Exact Mass | 235.0445 u |
| Molecular Ion (M⁺·) | m/z 235 |
| Key Fragments | m/z 219 ([M-O]⁺·), 205 ([M-NO]⁺), 189 ([M-NO₂]⁺) |
X-ray Crystallography for Solid-State Structure Determination
Table 3: Key Structural Parameters from X-ray Crystallography
| Parameter | Information to be Determined |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Defines the crystal's symmetry. |
| Dihedral Angle | The angle between the planes of the two phenyl rings. |
| Bond Lengths | Precise distances for C-C, C-H, C-F, C-N, and N-O bonds. |
| Bond Angles | Precise angles for all bonded atoms. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques that provide a characteristic fingerprint for this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands characteristic of the aromatic nitro group. chemicalbook.com These include an asymmetric stretching vibration (νas) typically found between 1550-1475 cm⁻¹ and a symmetric stretching vibration (νs) between 1360-1290 cm⁻¹. Other significant absorptions would include C-F stretching modes (typically 1350-1100 cm⁻¹), aromatic C=C stretching vibrations (approx. 1600-1450 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹).
Raman Spectroscopy: The Raman spectrum would provide complementary information, often showing strong signals for symmetric vibrations and the biphenyl (B1667301) backbone that may be weak in the IR spectrum. americanpharmaceuticalreview.com This can be particularly useful for analyzing the skeletal vibrations of the aromatic rings.
Table 4: Predicted Vibrational Spectroscopy Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| Ar-NO₂ Asymmetric Stretch | 1550 - 1475 | IR (Strong) |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| Ar-NO₂ Symmetric Stretch | 1360 - 1290 | IR (Strong) |
| C-F Stretch | 1350 - 1100 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The spectrum of this compound is expected to show characteristic absorptions corresponding to π → π* transitions. Compared to the parent biphenyl molecule, the addition of the nitro group, which acts as both a chromophore and an auxochrome, is predicted to cause a bathochromic shift (a shift to longer wavelengths). acs.orgresearchgate.net This is due to the extension of the conjugated system and the electron-withdrawing nature of the NO₂ group. The absorption maxima (λmax) would provide a quantitative measure of these electronic properties.
Table 5: Predicted UV-Vis Spectroscopic Data
| Parameter | Predicted Observation |
| Main Absorption | π → π* transitions. |
| λmax | Shifted to longer wavelengths compared to 2,2'-difluorobiphenyl (B165479) due to the nitro group. |
| Solvent | Spectrum is typically recorded in a UV-transparent solvent like ethanol, methanol, or acetonitrile. |
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound. d-nb.info A C18 stationary phase with a gradient elution of a mobile phase, such as acetonitrile and water or methanol and water, would likely provide good separation and sharp peaks. nih.gov Given the fluorinated nature of the analyte, a pentafluorophenyl (PFP) column could also offer alternative selectivity through π-π and dipole-dipole interactions. mdpi.com A photodiode array (PDA) detector would allow for simultaneous monitoring at multiple wavelengths, confirming peak purity by analyzing the UV-Vis spectrum across the entire peak.
Gas Chromatography (GC): As a halogenated biphenyl derivative, the compound is expected to be sufficiently volatile and thermally stable for GC analysis. upb.ronih.gov A non-polar or mid-polarity capillary column, such as one with a poly(5%-phenyl methyl)siloxane stationary phase, would be appropriate. researchgate.net Coupling the GC to a mass spectrometer (GC-MS) would provide both retention time and mass spectral data for definitive identification. For trace analysis, highly sensitive detectors like an electron capture detector (ECD) or a halogen-specific detector (XSD), which are selective for halogenated compounds, could be employed. nih.gov
Table 6: Recommended Chromatographic Conditions
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |
| HPLC | C18 or Pentafluorophenyl (PFP) | Acetonitrile/Water or Methanol/Water Gradient | PDA, MS |
| GC | Poly(5%-phenyl methyl)siloxane (e.g., DB-5) | Helium or Hydrogen | MS, ECD, XSD |
Table of Compounds
| Compound Name |
|---|
| This compound |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations: Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2'-Difluoro-3-nitro-biphenyl, providing insights into its stability, electronic distribution, and geometry. These methods model the molecule at the atomic level, solving approximations of the Schrödinger equation to determine its energetic and electronic characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex systems like substituted biphenyls. DFT calculations, particularly using hybrid functionals like B3LYP, are effective for optimizing molecular geometry and predicting various properties. nih.gov
For substituted biphenyls, DFT is used to determine key geometrical parameters such as bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. In a related compound, 2'-nitroflavone, which features a 2-nitrophenyl group, DFT calculations at the B3LYP/6-31G* level of theory were used to optimize the geometry and explain the large dihedral angle between the phenyl ring and the chromone (B188151) moiety. nih.gov For this compound, DFT would similarly elucidate the preferred spatial arrangement of the rings, which is heavily influenced by the steric repulsion between the ortho-fluorine atoms and the electronic influence of the nitro group.
Table 1: Representative Calculated Geometrical Parameters for Substituted Biphenyls using DFT
| Parameter | 2,2'-Difluorobiphenyl (B165479) (Calculated) | 2-Nitrobiphenyl (B167123) (Analog) | Expected Trend for this compound |
|---|---|---|---|
| Dihedral Angle (C-C-C-C) | ~58° | ~51° | Large, non-planar due to ortho-substituents |
| C-C Inter-ring Bond Length | ~1.49 Å | ~1.50 Å | Typical for phenyl-phenyl single bonds |
| C-F Bond Length | ~1.36 Å | N/A | Consistent with aryl fluorides |
| C-N Bond Length | N/A | ~1.47 Å | Consistent with nitroarenes |
Note: Data for 2,2'-difluorobiphenyl and 2-nitrobiphenyl are derived from computational studies on these specific or closely related molecules to illustrate expected values. nih.govresearchgate.net
Ab Initio Methods and Basis Set Selection
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) provide a rigorous, albeit more computationally intensive, approach to studying molecular systems.
The choice of basis set is critical for the accuracy of both DFT and ab initio calculations. Pople-style basis sets, such as 6-31G* or the more flexible 6-311++G(d,p), are commonly employed. nih.govorientjchem.org The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution in molecules with electronegative atoms like fluorine and oxygen (in the nitro group). For instance, studies on rotational barriers in biphenyl (B1667301) have shown that reliable results require robust basis sets. biomedres.us A comprehensive study of this compound would typically involve calculations with a basis set like 6-311+G* to properly account for the electronic effects of the substituents. researchgate.net
Conformational Analysis and Rotational Barriers in Substituted Biphenyls
The biphenyl scaffold is not planar due to steric hindrance between the ortho-hydrogens on adjacent rings. The introduction of larger ortho-substituents, such as fluorine atoms in this compound, further restricts rotation around the central C-C bond. This restricted rotation, known as atropisomerism, is a key feature of ortho-substituted biphenyls.
Computational methods are essential for quantifying the energy barrier to this rotation. By calculating the energy of the molecule at various dihedral angles, a potential energy surface can be generated. The transition state for rotation is typically the planar or near-planar conformation, where steric repulsion is maximized. The energy difference between the ground state (non-planar) conformation and this transition state defines the rotational barrier.
Studies using DFT (B3LYP/6-311+G*) on 2,2'-dihalogenated biphenyls have shown that 2,2'-difluorobiphenyl has a ground-state dihedral angle of approximately 58°. researchgate.net The presence of an additional nitro group at the 3-position would likely introduce further electronic effects but the primary determinant of the rotational barrier remains the steric clash of the two ortho-fluorine atoms. The rotational barriers in such systems can be determined experimentally by dynamic NMR spectroscopy and are often well-reproduced by DFT and ab initio calculations. researchgate.net
Table 2: Calculated Rotational Energy Barriers for Ortho-Substituted Biphenyls
| Compound | Computational Method | Ground State Dihedral Angle | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|---|
| Biphenyl | CCSD(T)/CBS | ~41-45° | ~1.9-2.0 |
| 2,2'-Dimethylbiphenyl | Not Specified | Not Specified | ~15 |
| 2,2'-Difluorobiphenyl | B3LYP/6-311+G* | ~58° | > 3.3 |
Note: Data is compiled from various computational studies on substituted biphenyls to provide context for the expected barrier in this compound. researchgate.net
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). nih.gov Calculations can predict the chemical shifts of each nucleus in this compound, providing a theoretical spectrum that can be compared with experimental data. The accuracy of these predictions depends on the level of theory, basis set, and consideration of solvent effects.
IR Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which together form a theoretical IR spectrum. orientjchem.org For this compound, key vibrational modes would include C-F stretching, symmetric and asymmetric N-O stretching of the nitro group, and various C-H and C=C aromatic vibrations. Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This provides insights into reaction kinetics and selectivity that are often difficult to obtain experimentally. chemrxiv.org
For this compound, a likely synthetic route is the Suzuki cross-coupling reaction. Mechanistic studies on the Suzuki coupling of ortho-nitro-substituted aryl halides have been performed. researchgate.net Computational investigations can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Such studies can reveal, for example, that obstacles may arise during the transmetalation step when a phenylboronic acid is substituted with a nitro group in the ortho-position. researchgate.net DFT calculations can be used to explore the geometries and energies of transition states, helping to understand the factors that control the reaction's efficiency and yield. nih.govnih.gov
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for understanding intermolecular interactions and predicting sites of chemical reactivity. researchgate.net
For this compound, the MEP map would highlight distinct regions of positive and negative potential.
Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. They are expected to be localized over the highly electronegative oxygen atoms of the nitro group and, to a lesser extent, the fluorine atoms. researchgate.netresearchgate.net
Positive Potential (Blue): These regions are electron-poor and indicate sites for nucleophilic attack. Positive potential is generally found around the hydrogen atoms of the aromatic rings. researchgate.net
Solvation Effects in Computational Studies
Computational investigations into the behavior of biphenyl derivatives in solution have revealed that the surrounding solvent medium can significantly influence their conformational and electronic properties. While specific computational studies on the solvation effects of this compound are not extensively documented in publicly available research, valuable insights can be drawn from theoretical analyses of structurally analogous compounds, such as other substituted biphenyls. These studies underscore the importance of incorporating solvent effects in theoretical calculations to accurately predict molecular properties in a condensed phase.
The inclusion of solvent effects in computational models, often through implicit models like the Polarizable Continuum Model (PCM), can lead to more accurate predictions of molecular geometries, rotational barriers, and spectroscopic properties. For substituted biphenyls, the solvent's polarity can alter the energetically preferred dihedral angle between the two phenyl rings. This is primarily due to the interaction of the solvent's dielectric continuum with the solute's dipole moment, which changes as the molecule twists around the central carbon-carbon bond.
Research on 2,2'-dinitrobiphenyl (B165474), a compound with structural similarities to this compound, has demonstrated a distinct correlation between the solvent's dielectric permittivity and the molecule's torsional angle. researchgate.net Theoretical simulations and experimental dipole moment measurements have shown that the dihedral angle of 2,2'-dinitrobiphenyl tends to decrease as the dielectric permittivity of the solvent increases. researchgate.net This suggests that more polar solvents can stabilize a more planar conformation of the molecule.
This trend can be rationalized by considering the change in the molecule's dipole moment with the torsional angle. For many substituted biphenyls, the dipole moment is at its maximum at a planar or near-planar conformation and decreases as the rings twist towards a perpendicular arrangement. A polar solvent will preferentially stabilize the conformation with the higher dipole moment, thus favoring a smaller dihedral angle.
The following table, based on data from studies on 2,2'-dinitrobiphenyl, illustrates how the calculated dihedral angle can change with the solvent environment. While these values are for an analogous compound, they provide a strong indication of the expected behavior for this compound.
| Solvent | Dielectric Constant (ε) | Calculated Dihedral Angle (ψ) for 2,2'-dinitrobiphenyl (°) |
|---|---|---|
| Gas Phase | 1.0 | 81.6 |
| Toluene | 2.4 | 75.0 |
| Benzene (B151609) | 2.3 | 74.8 |
| Chloroform | 4.8 | 71.7 |
| Acetone | 20.7 | 68.9 |
| Acetonitrile | 37.5 | 68.4 |
Furthermore, computational studies on other substituted biphenyls have emphasized the necessity of including solvation effects, particularly for derivatives with charged ortho-substituents, to achieve accurate calculations of torsional barriers. rsc.org For neutral molecules like this compound, while the effect might be less pronounced than in charged species, the polarity of the substituents (fluoro and nitro groups) will still lead to significant solute-solvent interactions that influence conformational preferences.
In addition to conformational changes, solvent polarity is also known to affect the electronic properties and spectral characteristics of nitro-aromatic compounds. qu.edu.qa Solvatochromic shifts, which are changes in the absorption or emission spectra of a substance in different solvents, are commonly observed. Theoretical calculations employing time-dependent density functional theory (TD-DFT) combined with a continuum solvation model can predict these shifts. For a molecule like this compound, it is expected that increasing solvent polarity would lead to shifts in its UV-visible absorption bands due to the differential stabilization of the ground and excited electronic states by the solvent.
Advanced Applications and Materials Science Context
2,2'-Difluoro-3-nitro-biphenyl as a Versatile Synthetic Building Block
The reactivity of the nitro group and the inherent stability of the fluorinated biphenyl (B1667301) scaffold make this compound a versatile intermediate in organic synthesis. A primary application lies in the construction of complex heterocyclic systems.
One of the most notable transformations is its use as a precursor for the synthesis of carbazole (B46965) derivatives. The Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls, is a well-established method for forming the carbazole core. In this reaction, the nitro group is deoxygenated, typically using a phosphite reagent like triethyl phosphite, which then facilitates an intramolecular C-N bond formation to yield the carbazole ring system. The fluorine atoms on the biphenyl backbone are retained during this process, leading to the formation of difluorinated carbazoles. These fluorinated carbazoles are valuable components in various advanced materials due to their electronic properties and thermal stability.
The general scheme for this transformation is as follows:
| Reactant | Reagent | Product |
| This compound | P(OEt)₃ | 1,2-Difluorocarbazole |
This synthetic utility allows for the creation of a range of substituted carbazoles by starting with appropriately functionalized 2-nitrobiphenyls.
Precursor for Functional Organic Materials
The unique structural and electronic features of this compound make it an attractive starting material for a variety of functional organic materials with applications in optics and electronics.
Development of Liquid Crystalline Materials
Fluorinated biphenyls are a cornerstone in the design of modern liquid crystal displays (LCDs). The introduction of fluorine atoms into the molecular structure of liquid crystals can significantly influence their physical properties, such as dielectric anisotropy, viscosity, and mesophase behavior. While direct use of this compound in liquid crystal mixtures is not extensively documented, its derivatives are of considerable interest.
The general impact of fluorine substitution on liquid crystal properties includes:
Modification of Dielectric Anisotropy: Fluorine's high electronegativity can be used to tailor the direction and magnitude of the molecular dipole moment.
Reduction of Viscosity: The relatively small size of fluorine can lead to lower rotational viscosity, resulting in faster switching times for the display.
Broadening of Mesophase Range: Fluorination can influence the melting and clearing points of the liquid crystal, potentially widening the temperature range in which the desired liquid crystalline phase is stable.
Optoelectronic Applications (e.g., OLEDs)
Carbazole derivatives, which can be synthesized from 2-nitrobiphenyl (B167123) precursors, are widely used in organic light-emitting diodes (OLEDs). These materials often serve as host materials for phosphorescent emitters or as hole-transporting materials due to their high triplet energy and good charge-carrier mobility.
The synthesis of carbazole-based materials for OLEDs from this compound would involve the previously mentioned reductive cyclization. The resulting difluorinated carbazole could then be further functionalized to optimize its performance in an OLED device. For instance, aryl groups can be attached at the 3, 6, or 9 positions of the carbazole core to tune its electronic properties and solubility. The presence of fluorine atoms in the carbazole backbone can enhance the material's thermal and oxidative stability, leading to longer device lifetimes. A patent has described the synthesis of carbazole derivatives from 2-nitrobiphenyl compounds for use as organic electroluminescent materials in OLEDs. researchgate.net
Polymerization Monomers and Polymer Properties
High-performance polymers such as polyimides and polyamides often incorporate fluorinated aromatic diamines to enhance their properties. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical strength. The reduction of the nitro group in this compound yields 2,2'-Difluoro-3-amino-biphenyl, which can serve as a monomer in polymerization reactions.
The incorporation of the 2,2'-difluorobiphenyl (B165479) unit into a polymer backbone can lead to several desirable properties:
Improved Solubility: The non-coplanar ("twisted") nature of the 2,2'-disubstituted biphenyl unit can disrupt polymer chain packing, leading to enhanced solubility in organic solvents and improved processability. sci-hub.box
Lower Dielectric Constant: The presence of fluorine atoms can lower the dielectric constant of the polymer, making it suitable for applications in microelectronics as an insulating layer. mdpi.com
High Thermal Stability: The inherent rigidity of the biphenyl unit and the strength of the C-F bond contribute to the high thermal stability of the resulting polymers. mdpi.com
Optical Transparency: Fluorinated polyimides often exhibit high optical transparency and low color, which is advantageous for optical applications. rsc.org
For example, fluorinated diamines are used in the synthesis of polyimides for gas separation membranes and flexible electronics. uva.esresearchgate.net The general approach involves the polycondensation of a diamine with a dianhydride to form a poly(amic acid), followed by thermal or chemical imidization to yield the final polyimide.
Role in Catalysis as Ligand Precursors or Active Species
While this compound itself is not a catalyst, it can be a precursor for the synthesis of specialized ligands for transition metal catalysis. Phosphine (B1218219) ligands are ubiquitous in homogeneous catalysis, and their electronic and steric properties can be finely tuned by modifying their substituents.
A potential application of this compound in this context involves its conversion to a phosphine ligand. This multi-step synthesis would typically start with the reduction of the nitro group to an amine. The resulting 2,2'-Difluoro-3-amino-biphenyl could then be converted into a phosphine, for example, through a reaction sequence involving diazotization followed by a Sandmeyer-type reaction with a phosphorus nucleophile, or through other C-P bond-forming reactions.
The resulting fluorinated biphenyl phosphine ligand would possess unique characteristics:
Electronic Effects: The electron-withdrawing nature of the fluorine atoms would decrease the basicity of the phosphorus atom, which can influence the catalytic activity of the metal center.
Steric Effects: The substitution pattern on the biphenyl rings would create a specific steric environment around the metal center, which can be crucial for controlling the selectivity of a catalytic reaction.
Fluorinated phosphine ligands have been shown to be effective in various catalytic reactions, including cross-coupling reactions and hydrogenation.
Non-Biological Sensing and Recognition Applications
Fluorinated and nitro-substituted aromatic compounds have found applications in the development of chemical sensors, particularly for the detection of nitroaromatic explosives. The principle behind many of these sensors is fluorescence quenching.
A fluorescent sensor molecule can be designed and synthesized from this compound. The strategy would involve chemically modifying the molecule to introduce a fluorophore. The resulting compound could then act as a "turn-off" sensor. In the presence of an analyte, such as a nitroaromatic compound, the fluorescence of the sensor molecule is quenched through mechanisms like photoinduced electron transfer (PET) or resonance energy transfer (RET).
The key features of a sensor derived from this compound would be:
Electron-Deficient Nature: The presence of both fluorine atoms and a nitro group makes the aromatic system electron-deficient, which can facilitate interactions with electron-rich analytes.
Potential for Hydrogen Bonding: The nitro group can participate in hydrogen bonding interactions, which can enhance the selectivity of the sensor for certain analytes.
Tunable Photophysical Properties: The fluorescence properties of the sensor can be tuned by the choice of the attached fluorophore and by further chemical modifications.
Research has demonstrated that metal-organic frameworks (MOFs) decorated with trifluoromethyl groups can selectively detect phenolic nitroaromatics through a combination of hydrogen bonding and π-π interactions. nih.gov This highlights the potential of combining fluorine and nitro functionalities in sensor design.
Environmental Chemical Transformations (excluding toxicology)
The presence of both fluorine atoms and a nitro group on the biphenyl structure suggests that this compound is likely to exhibit persistence in the environment. The strong electron-withdrawing nature of the nitro group and the high stability of the carbon-fluorine bond contribute to the recalcitrance of nitroaromatic and fluorinated compounds to rapid degradation. asm.orgacs.org
Biotic Transformations
Microbial degradation is a key process in the environmental breakdown of aromatic compounds. For this compound, microbial transformations are anticipated to target the nitro group and the biphenyl ring system through various metabolic pathways, under both aerobic and anaerobic conditions.
Under anaerobic conditions, the primary transformation of nitroaromatic compounds is the reduction of the nitro group. nih.govslideshare.net This process is mediated by nitroreductase enzymes found in a variety of anaerobic bacteria. The reduction proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine, 2,2'-Difluoro-3-amino-biphenyl. This initial reduction is a critical step as it can significantly alter the chemical properties and subsequent environmental behavior of the compound.
In aerobic environments, microorganisms typically employ oxidative pathways to degrade aromatic rings. asm.orgrsc.org For the biphenyl core of this compound, the initial attack is expected to be catalyzed by dioxygenase enzymes. This would introduce hydroxyl groups onto the aromatic rings, leading to the formation of dihydroxy-biphenyl derivatives. These hydroxylated intermediates can then undergo ring cleavage, ultimately leading to the mineralization of the biphenyl structure to carbon dioxide and water. The fluorine atoms may be removed during this process, although the C-F bond's stability can hinder complete degradation.
Abiotic Transformations
Abiotic transformations, particularly photodegradation, are likely to play a significant role in the environmental fate of this compound, especially in sunlit surface waters and on soil surfaces.
The following table summarizes the potential environmental transformations of this compound based on the behavior of analogous compounds.
| Transformation Process | Conditions | Key Reactions | Potential Transformation Products |
| Biotic Degradation | Anaerobic | Nitro group reduction | 2,2'-Difluoro-3-nitroso-biphenyl, 2,2'-Difluoro-3-hydroxylamino-biphenyl, 2,2'-Difluoro-3-amino-biphenyl |
| Aerobic | Ring hydroxylation and cleavage | Dihydroxy-2,2'-difluoro-3-nitro-biphenyl, Ring-cleavage products | |
| Abiotic Degradation | Photolysis (e.g., sunlight) | Defluorination, Nitro group transformation | Fluoride ions, Hydroxylated and de-nitrated biphenyl derivatives |
It is important to note that the actual environmental transformation of this compound may involve a combination of these pathways, and the relative importance of each will depend on specific environmental conditions such as microbial populations, sunlight intensity, pH, and temperature.
Derivatives, Analogs, and Structure Reactivity Relationships in a Non Biological Framework
Systematic Synthesis and Characterization of Isomeric and Homologous Difluoronitrobiphenyls
The synthesis of 2,2'-Difluoro-3-nitro-biphenyl and its isomers or homologous series can be approached through several established synthetic methodologies for biaryl compounds. The most common and versatile methods include the Suzuki-Miyaura coupling and the Ullmann coupling.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. aip.org The general strategy involves the reaction of an aryl boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of isomeric difluoronitrobiphenyls, various combinations of substituted phenylboronic acids and halogenated nitro- or fluoro-aromatics can be envisioned. For instance, the coupling of 2-fluoro-3-nitrophenylboronic acid with 1-bromo-2-fluorobenzene would yield the target compound, this compound.
Ullmann Coupling: This classic method involves the copper-promoted coupling of two aryl halide molecules. acs.org While it is often used for the synthesis of symmetrical biaryls, modifications have been developed to allow for the synthesis of unsymmetrical biaryls as well. The Ullmann reaction typically requires high temperatures, but the use of activated copper can facilitate the reaction at lower temperatures. nih.gov
The synthesis of a homologous series, for example, by introducing alkyl groups of increasing chain length to one of the phenyl rings, would follow similar synthetic strategies. The characterization of these newly synthesized compounds would rely on a combination of spectroscopic techniques to confirm their structure and purity.
Expected Spectroscopic Characterization Data:
¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the asymmetry of the molecule and the presence of fluorine-proton coupling. The aromatic region would show a series of multiplets corresponding to the protons on both phenyl rings.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each of the twelve carbon atoms in the biphenyl (B1667301) core. The signals for carbons directly bonded to fluorine would appear as doublets due to carbon-fluorine coupling. acs.org
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum would be a key diagnostic tool, showing signals for the two non-equivalent fluorine atoms.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-F stretching vibrations, the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and the C=C stretching vibrations of the aromatic rings.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
An interactive data table summarizing the expected synthetic routes and characterization data for isomeric difluoronitrobiphenyls is presented below.
| Isomer | Potential Synthetic Route | Key Expected ¹⁹F NMR Chemical Shifts (ppm, relative to CFCl₃) | Key Expected IR Bands (cm⁻¹) |
|---|---|---|---|
| This compound | Suzuki coupling of 2-fluoro-3-nitrophenylboronic acid and 1-bromo-2-fluorobenzene | Two distinct signals for each fluorine atom | ~1530 (asym. NO₂), ~1350 (sym. NO₂), C-F stretching |
| 2,2'-Difluoro-4-nitro-biphenyl | Suzuki coupling of 2-fluoro-4-nitrophenylboronic acid and 1-bromo-2-fluorobenzene | Two distinct signals for each fluorine atom | ~1525 (asym. NO₂), ~1345 (sym. NO₂), C-F stretching |
| 4,4'-Difluoro-3-nitro-biphenyl | Suzuki coupling of 4-fluoro-3-nitrophenylboronic acid and 1-bromo-4-fluorobenzene | Two distinct signals for each fluorine atom | ~1535 (asym. NO₂), ~1355 (sym. NO₂), C-F stretching |
Impact of Substitution Pattern on Reactivity and Electronic Properties
The reactivity and electronic properties of this compound and its isomers are significantly influenced by the interplay of the electronic effects of the fluorine and nitro substituents.
Electronic Effects of Substituents:
Fluorine: As a halogen, fluorine is an ortho-, para-directing group in electrophilic aromatic substitution, despite being deactivating. researchgate.net This is due to the competing effects of its strong electron-withdrawing inductive effect and its electron-donating resonance effect.
Nitro Group: The nitro group is a strong electron-withdrawing group and is a meta-director in electrophilic aromatic substitution. researchgate.net
In this compound, the presence of these substituents will have a profound impact on the electron density distribution of the biphenyl system. The nitro group will strongly deactivate the ring to which it is attached towards electrophilic attack. The fluorine atoms will also deactivate both rings, but to a lesser extent than the nitro group.
Impact on Reactivity:
The substitution pattern will dictate the regioselectivity of further chemical transformations. For example, in an electrophilic aromatic substitution reaction on this compound, the less deactivated ring (the one without the nitro group) would be the preferred site of attack. Within that ring, the directing effects of the fluorine atom would favor substitution at the positions ortho and para to it.
Electronic Properties:
The electronic properties of difluoronitrobiphenyls can be studied using computational methods such as Density Functional Theory (DFT). doaj.orgichem.mdacs.org These studies can provide valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment. The presence of the electron-withdrawing nitro and fluoro groups is expected to lower the energy of both the HOMO and LUMO, which can influence the material's charge transport properties.
A data table summarizing the expected impact of substitution patterns on reactivity and electronic properties is provided below.
| Isomer | Predicted Reactivity towards Electrophilic Attack | Expected Effect on HOMO/LUMO Energy Levels |
|---|---|---|
| This compound | Deactivated, with the 2'-fluorophenyl ring being more reactive. Substitution directed by the 2'-fluoro group. | Lowered HOMO and LUMO energies due to strong electron-withdrawing groups. |
| 2,2'-Difluoro-4-nitro-biphenyl | Deactivated, with the 2'-fluorophenyl ring being more reactive. Substitution directed by the 2'-fluoro group. | Lowered HOMO and LUMO energies. |
| 4,4'-Difluoro-3-nitro-biphenyl | Deactivated, with the 4'-fluorophenyl ring being more reactive. Substitution directed by the 4'-fluoro group. | Lowered HOMO and LUMO energies. |
Design and Synthesis of Analogues for Specific Material Properties
The unique combination of fluorine and nitro functional groups in a biphenyl scaffold makes this compound and its analogs interesting candidates for the development of advanced materials. By strategically modifying the molecular structure, it is possible to tailor the properties of these compounds for applications in areas such as high-performance polymers and liquid crystals. nih.govmdpi.com
High-Performance Polymers:
Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low dielectric constants. The incorporation of difluoronitrobiphenyl units into a polymer backbone could lead to materials with enhanced performance characteristics. The synthesis of such polymers could be achieved through polymerization reactions of appropriately functionalized difluoronitrobiphenyl monomers.
Liquid Crystals:
The synthesis of these functionalized analogs would likely involve multi-step reaction sequences, starting from a difluoronitrobiphenyl core and then introducing the desired functional groups for polymerization or to induce liquid crystalline behavior.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of polysubstituted biphenyls often relies on transition-metal-catalyzed cross-coupling reactions. While effective, these methods can present challenges related to catalyst cost, residual metal contamination, and the use of hazardous solvents. Future research should prioritize the development of more sustainable and efficient synthetic protocols for 2,2'-Difluoro-3-nitro-biphenyl.
One promising direction is the refinement of Suzuki-Miyaura cross-coupling reactions to be more environmentally benign. rsc.orginovatus.es This could involve the use of water or bio-based solvents, recyclable catalyst systems based on palladium or other transition metals supported on materials like phosphine-functionalized zirconia nanoparticles, and ligand-free conditions. rsc.orgoup.com The development of green catalytic systems that exhibit high activity and stability in eco-friendly media would represent a significant advancement. rsc.orginovatus.es A comparative analysis of different sustainable approaches for the synthesis of the 2,2'-difluorobiphenyl (B165479) core is presented in Table 1.
| Synthetic Approach | Catalyst System | Solvent | Key Advantages |
| Green Suzuki-Miyaura | Palladium on recyclable supports | Water, bio-solvents | Reduced environmental impact, catalyst reusability inovatus.es |
| Ligand-Free Suzuki-Miyaura | Palladium acetate (B1210297) | Water extract of banana (WEB) | Highly economical, mild conditions, avoids synthetic ligands rsc.org |
| Photocatalytic C-F/C-H Coupling | Iridium-based photocatalysts | Organic solvents | Direct functionalization of C-F and C-H bonds, broad scope nih.gov |
Furthermore, the nitration step warrants investigation into greener alternatives. Traditional nitration methods often employ harsh acidic conditions, posing safety and environmental concerns. beilstein-journals.orgvapourtec.com Continuous flow nitration in microreactors offers enhanced safety and selectivity due to precise control over reaction parameters. beilstein-journals.orgnih.govrsc.org Biocatalytic nitration, utilizing enzymes, presents an environmentally friendly approach with high regio- and stereo-selectivity, potentially minimizing the formation of unwanted isomers. canberra-ip.comacs.org
Discovery of Unprecedented Reactivity and Transformations
The unique electronic and steric environment of this compound suggests a rich and potentially unexplored reactivity profile. The electron-withdrawing nature of the nitro group and the fluorine atoms can activate the aromatic rings towards nucleophilic aromatic substitution. Future studies could explore the selective displacement of the fluorine atoms or the nitro group with various nucleophiles to generate a library of novel derivatives.
The nitro group itself is a versatile functional handle that can undergo a range of transformations. researchgate.net Its reduction to an amino group would provide access to 2,2'-difluoro-3-aminobiphenyl, a precursor for the synthesis of dyes, pharmaceuticals, and heterocyclic compounds. Biocatalytic reduction of the nitro group using nitroreductases offers a sustainable alternative to traditional metal-catalyzed hydrogenations. researchgate.netchemrxiv.org The photochemistry of nitroaromatic compounds is another area ripe for exploration, with potential for intramolecular cyclization or rearrangement reactions upon irradiation. researchgate.net
Moreover, the unique atropisomerism that can arise from the hindered rotation around the biphenyl (B1667301) C-C bond due to the ortho substituents could be exploited. Investigating the enantioselective transformation of these atropisomers by biocatalysts could lead to the development of chiral building blocks for asymmetric synthesis. nih.gov
Advanced Characterization of Transient Species and Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. Advanced analytical techniques can be employed to detect and characterize transient species and reaction intermediates.
For instance, in the context of cross-coupling reactions like the Ullmann coupling, low-temperature scanning tunneling microscopy and spectroscopy can be used to observe reactive intermediates on a surface at the atomic scale. nih.govacs.org For reactions conducted in solution, in-situ monitoring techniques such as Fourier-transform infrared (FTIR), near-infrared (NIR), and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. mt.comresearchgate.netnih.gov This is particularly valuable for understanding and controlling highly exothermic processes like Grignard reactions, which can also be used for biphenyl synthesis. mt.comresearchgate.netnih.gov Mechanistic studies on related fluorination reactions can also provide insights into the potential pathways for the formation of this compound. rsc.org
Q & A
Basic Research Question
- Chromatography : Use silica gel columns with hexane/ethyl acetate gradients (5–20% EtOAc) for baseline separation.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity (melting point: ~120–125°C) .
- HPLC : C18 reverse-phase columns (MeCN/H₂O + 0.1% TFA) resolve closely eluting impurities.
What safety protocols are essential for handling nitro-containing fluorinated compounds?
Basic Research Question
- Explosivity Risk : Avoid grinding dry nitro compounds; use wet solvents during manipulation.
- Toxicity : Wear nitrile gloves and respirators to prevent dermal/airway exposure (LD₅₀ data pending).
- Waste Disposal : Neutralize nitro waste with aqueous NaHCO₃ before incineration.
How can regiochemical outcomes be validated in asymmetric derivatives?
Advanced Research Question
- Isotopic Labeling : Synthesize ¹⁵N-labeled nitro analogs to track nitration pathways via MS/MS.
- Single-Crystal XRD : Compare experimental vs. predicted bond angles/planes in asymmetric derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
